SN50M

NF-κB Signaling Nuclear Translocation Immunology

Researchers using SN50 to inhibit NF-κB often encounter false positives from non-specific peptide toxicity or inadequate vehicle controls. SN50M solves this by providing a genetically matched inactive control: it shares the identical membrane translocation sequence (MTS) as SN50, ensuring equivalent cellular uptake, yet a two-residue substitution (Lys→Asn, Arg→Gly) in its nuclear localization sequence abolishes karyopherin α/β binding and prevents NF-κB inhibition. • Confirms SN50-induced apoptosis is NF-κB-specific, not peptide toxicity (Maggirwar et al., 1998). • Does not replicate SN50's anti-angiogenic effects in VEGF-stimulated hRMVECs (DeNiro & Al-Mohanna, 2013, 2018). • Inert in CNS models, providing a true negative benchmark for neuroinflammation studies (Okada et al., 2008). Supplied ≥95% pure, lyophilized, with rigorous QC to ensure reproducible control experiments across independent laboratories.

Molecular Formula C77H162N19O
Molecular Weight 1370.2 g/mol
Cat. No. B593320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN50M
SynonymsSN50M
Molecular FormulaC77H162N19O
Molecular Weight1370.2 g/mol
Structural Identifiers
InChIInChI=1S/C77H162N19O/c1-57(2)40-66(46-82-29-32-86-68(42-59(5)6)48-90-67(41-58(3)4)47-85-36-39-95-37-20-23-73(95)52-94-75(64(15)16)54-81-26-19-24-77(79)97)91-50-70(44-61(9)10)93-55-76(65(17)18)89-35-31-83-51-72-22-21-38-96(72)56-71(45-62(11)12)92-49-69(43-60(7)8)87-33-30-84-53-74(63(13)14)88-34-28-80-27-25-78/h25-26,28-31,36,57-76,80-94H,19-24,27,32-35,37-56,78H2,1-18H3,(H2,79,97)/t66-,67-,68-,69-,70-,71-,72-,73-,74+,75+,76+/m0/s1
InChIKeyBUELLQSPVQVCRZ-RHMZNIDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SN50M Specification & Baseline Data


SN50M (CID 137699831, CAS 201608-17-5) is a synthetic, cell-permeable peptide that serves as the established inactive control for the NF-κB inhibitor SN50 [1]. It is a 26-amino acid mutant of SN50, featuring a hydrophobic membrane-translocating sequence (MTS) fused to a modified nuclear localization sequence (NLS) of the NF-κB p50 subunit, where two essential basic residues are substituted to ablate inhibitory function [2]. This compound is commercially available with a standard purity specification of ≥95% , a molecular formula of C123H215N33O30S, and a molecular weight of 2668.29 g/mol [1].

Matched MTS Identical membrane translocation sequence to SN50 for comparable cellular uptake
Inactive NLS Mutation Two-residue substitution eliminates NF-κB inhibitory function
Negative Control Standard Essential matched-pair control for SN50 in NF-κB translocation and functional studies

SN50M: Validated Negative Control Importance


Substituting a random scrambled peptide, a DMSO vehicle control, or even another NF-κB inhibitor for SN50M in control experiments introduces a high risk of false-positive or false-negative interpretation. The value of SN50M lies in its unique combination of properties: it possesses the exact same membrane translocation sequence and cellular uptake profile as the active inhibitor SN50, ensuring comparable intracellular delivery [1]. However, due to a specific two-residue mutation in its NLS, SN50M fails to bind the NF-κB import machinery (karyopherin α/β) and thus does not inhibit p50/p65 nuclear translocation [2]. This 'matched pair' design is critical. A vehicle control (DMSO) fails to control for the peptide's cellular internalization, while a structurally unrelated peptide cannot account for potential off-target effects of the SN50 sequence itself [3]. Consequently, use of an unvalidated control compromises the scientific rigor required for publication in high-impact journals and reliable assay development.

  • DMSO vehicle: May not control for peptide internalization, leading to false interpretation of cell permeability effects.
  • Scrambled peptide: May not replicate SN50 uptake profile or account for potential off-target interactions of the MTS-NLS sequence.
  • Other NF-κB inhibitor: Does not provide an inactive control; may introduce unintended pathway modulation and confound specificity assessments.

SN50M Comparative Evidence


NF-κB Nuclear Translocation in Monocytes

SN50M completely fails to inhibit NF-κB nuclear translocation, in contrast to the active inhibitor SN50. In human monocytes stimulated with LPS (100 ng/mL), treatment with 100 μM SN50 reduced NF-κB p65 nuclear translocation by >90% (measured by immunocytochemistry), whereas the same concentration of SN50M resulted in no significant inhibition (≤5% reduction) relative to untreated controls [1]. The two peptides differ by only two amino acid substitutions in the NLS, demonstrating the exquisite sequence specificity of this inhibitory mechanism.

Nuclear Translocation
Head-to-head
SN50M: ≤5% inhibition
SN50: >90% inhibition
>85 pp difference
Supports control validation for NF-κB translocation assays
Human monocytes, LPS 100 ng/mL
NF-κB Signaling Nuclear Translocation Immunology

Apoptosis Induction in Sympathetic Neurons

SN50 induces dose-dependent apoptosis in rat sympathetic neurons, while SN50M does not. In primary cultures of rat superior cervical ganglion (SCG) neurons maintained in NGF, treatment with SN50 (18 μM) induced significant cell death, with approximately 60% of neurons undergoing apoptosis after 48 hours, as measured by TUNEL assay and nuclear morphology [1]. In stark contrast, treatment with an identical concentration (18 μM) of SN50M resulted in no increase in apoptosis above the baseline rate observed in NGF-maintained control cultures (<5% TUNEL-positive cells) [1].

Apoptosis Induction
Head-to-head
SN50M: no increase above baseline (SN50: ~60% apoptosis
Supports pathway-specific apoptosis interpretation
Rat SCG neurons, 18 μM, 48h
Apoptosis Neuroscience Cell Survival

Pro-Angiogenic Protein Expression in Endothelial Cells

SN50M does not reduce VEGF-induced expression of pro-angiogenic proteins, while SN50 does. In human retinal microvascular endothelial cells (hRMVECs) stimulated with 30 ng/mL VEGF, Western blot analysis revealed that treatment with 20 μM SN50 significantly decreased the protein expression of multiple pro-angiogenic factors by 50-70% compared to controls [1]. In contrast, cells treated with 20 μM SN50M under identical conditions exhibited protein expression levels indistinguishable from DMSO-treated controls (elevated by VEGF stimulation) [1].

Angiogenic Protein Expression
Head-to-head
SN50M: no reduction (comparable to DMSO)
SN50: 50–70% reduction
Supports control specificity for VEGF-driven protein expression
hRMVECs, 20 μM, 24h
Angiogenesis VEGF Signaling Endothelial Biology

Endothelial Tube Formation and Lumenogenesis

SN50M serves as an ineffective control in functional angiogenesis assays. In hRMVECs, treatment with the active inhibitor SN50 significantly decreased the number of endothelial cell (EC) lumens formed over 24 hours by approximately 60% compared to controls (p<0.001) [1]. Conversely, treatment with SN50M under identical conditions did not inhibit tube formation or lumenogenesis; the number of lumens per high-power field was statistically equivalent to the DMSO vehicle control group [1].

Endothelial Lumen Formation
Head-to-head
SN50M: no inhibition
SN50: ~60% reduction (p<0.01)
Supports functional angiogenesis assay context
hRMVEC tube formation, 24h
Angiogenesis Tube Formation Assay Endothelial Function

Proteasome Activation in Murine Myotubes

SN50M does not prevent the proteolysis-inducing factor (PIF)-mediated upregulation of proteasome subunits, unlike SN50. In murine C2C12 myotubes, PIF (4.2 nM) induced a 3- to 5-fold increase in the expression of 20S proteasome α-subunits and MSS1 after 24 hours, as quantified by densitometric analysis of Western blots [1]. Pre-treatment with 18 μM SN50 completely abrogated this PIF-induced expression increase, returning protein levels to baseline. In contrast, pre-treatment with 18 μM SN50M had no effect; protein expression levels in the SN50M + PIF group remained elevated and were not significantly different from PIF-only treated cells [1].

Proteasome Activation
Head-to-head
SN50M: no effect on PIF-induced 3–5 fold increase
SN50: complete abrogation
Supports NF-κB-dependent muscle wasting model interpretation
C2C12 myotubes, 4.2 nM PIF
Muscle Wasting Proteolysis Cachexia

In Vivo Sympatho-Adrenomedullary Outflow

SN50M is pharmacologically inert in a whole-animal model of stress-induced catecholamine release. In urethane-anesthetized rats, intracerebroventricular (i.c.v.) administration of corticotropin-releasing factor (CRF) (1.5 nmol/animal) induced a robust increase in plasma catecholamine levels [1]. Co-administration of SN50 (9 or 18 nmol/animal, i.c.v.) significantly attenuated this CRF-induced catecholamine surge in a dose-dependent manner. However, i.c.v. administration of SN50M at a comparable dose (19 nmol/animal) had absolutely no effect on the CRF-induced elevation of either epinephrine or norepinephrine plasma concentrations [1].

In Vivo Catecholamine Response
Head-to-head
SN50M: no attenuation
SN50: dose-dependent attenuation
Supports in vivo pharmacological control context
Rat i.c.v. model, CRF challenge
Neuroendocrinology In Vivo Pharmacology Stress Response

SN50M Research Applications


Apoptosis Validation in Primary Cell Models

Procure SN50M to rigorously control for SN50-induced apoptosis in cell survival assays. The evidence from Maggirwar et al. (1998) confirms that SN50M does not trigger apoptosis in sympathetic neurons, unlike SN50 [1]. Pairing SN50 and SN50M allows researchers to definitively attribute any observed increase in cell death (e.g., via TUNEL, Annexin V, or caspase-3 activation) specifically to NF-κB pathway inhibition, rather than to non-specific peptide toxicity or the membrane translocation process.

Angiogenesis and Endothelial Cell Functional Assays

Use SN50M as the essential negative control in all experiments where SN50 is used to probe NF-κB's role in angiogenesis. As shown in studies by DeNiro and Al-Mohanna (2013, 2018), SN50M does not replicate the anti-angiogenic effects of SN50 in VEGF-stimulated hRMVECs, including protein expression changes and inhibition of tube/lumen formation [2][3]. This ensures that conclusions regarding NF-κB's role in vascular biology are not confounded by off-target peptide activity.

In Vivo Neuroendocrine Pharmacology Studies

For researchers employing intracranial or systemic administration of SN50 to study NF-κB's role in CNS function (e.g., stress response, neuroinflammation), SN50M is the required control. The work by Okada et al. (2008) demonstrates that SN50M is inert in a rat model of CRF-induced sympatho-adrenomedullary outflow [4]. This provides a critical benchmark, ensuring that any observed physiological or behavioral changes following SN50 treatment are genuinely due to brain NF-κB inhibition.

Muscle Wasting and Proteolysis Research

When using SN50 to investigate the role of NF-κB in muscle atrophy (e.g., cancer cachexia models), SN50M is indispensable for controlling for the peptide's cell-penetrating properties. Evidence from Wyke and Tisdale (2005) shows that SN50M fails to block PIF-induced proteasome activation in myotubes, while SN50 is effective [5]. This differential activity confirms that SN50's protective effects are mediated through NF-κB inhibition, not through non-specific disruption of cellular import machinery or proteasome function.

Application
Selection Property
Validation Focus
Apoptosis pathway studies in primary neurons
Matched negative control peptide
NF-κB-dependent apoptosis endpoint attribution
Angiogenesis and endothelial signaling studies
Peptide uptake-matched control
VEGF-induced functional assay interpretation
CNS NF-κB function studies
Pharmacologically inert control peptide
In vivo catecholamine response context
Muscle proteolysis and cachexia models
NF-κB pathway-specific control
Proteasome activation endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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